molecular formula C12H12Cl2F5N3O B1436307 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride CAS No. 1823184-16-2

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride

Cat. No.: B1436307
CAS No.: 1823184-16-2
M. Wt: 380.14 g/mol
InChI Key: MCGVRRNTEGWHLM-FJXQXJEOSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.NCCSc1ncc(cc1Cl)C(F)(F)F . This notation provides a way to represent the structure using ASCII strings.


Physical and Chemical Properties Analysis

This compound is a solid . The molecular weight is 293.14 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound's synthesis involves transformations like ozonation and catalytic hydrogenation to form intermediates in creating structurally related derivatives (Kuznecovs et al., 2020).
  • Other related compounds, such as 2-(2-Chloro-6-fluorophenyl)acetamides, have been synthesized to act as potent thrombin inhibitors (Lee et al., 2007).

Biological Assessment and Anticonvulsant Activity

  • Research has focused on creating novel compounds with potential biological properties, like acetamides bearing an 1,2,4-oxadiazole cycle (Karpina et al., 2019).
  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been developed and evaluated for anticonvulsant activity in animal models of epilepsy (Kamiński et al., 2015).

Application in Metal Ion Complexes and DNA Binding

  • Some derivatives have been studied for their role in metal ion complexes and their potential biological activities, like having strong herbicide antidotes (Dotsenko et al., 2019).
  • Ligands derived from related structures have been used to coordinate with metal ions, showing potential applications in DNA-binding and antioxidant properties (Kasi Reddy et al., 2016).

Potential in Pharmaceutical Research

  • Some derivatives are identified as potent inhibitors in pharmaceutical research, such as the discovery of a clinical candidate for acyl-CoA: cholesterol O-acyltransferase-1 inhibitor (Shibuya et al., 2018).

Miscellaneous Applications

  • The compound and its derivatives find applications in various chemical syntheses and spectroscopic studies, indicating a wide range of chemical and biological research potential (Ando et al., 2006).

Safety and Hazards

While specific safety and hazard information for this compound is not available, related compounds can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety measures.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-[(3S)-pyrrolidin-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF5N3O.ClH/c13-8-3-6(12(16,17)18)4-20-9(8)11(14,15)10(22)21-7-1-2-19-5-7;/h3-4,7,19H,1-2,5H2,(H,21,22);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVRRNTEGWHLM-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NC(=O)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 2
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 4
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 5
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride
Reactant of Route 6
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-(pyrrolidin-3-yl)acetamide hydrochloride

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